![molecular formula C16H17NO5 B4943893 1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4943893.png)
1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as ICI 118,551 and is a selective β2-adrenergic receptor antagonist. The compound has been extensively studied for its potential applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Wirkmechanismus
The mechanism of action of ICI 118,551 involves its selective inhibition of β2-adrenergic receptors. These receptors are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. Activation of β2-adrenergic receptors leads to the relaxation of smooth muscle, increased heart rate and contractility, and increased glucose metabolism. ICI 118,551 blocks the binding of endogenous ligands such as epinephrine and norepinephrine to β2-adrenergic receptors, resulting in a decrease in the aforementioned physiological effects.
Biochemical and Physiological Effects:
ICI 118,551 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the binding of epinephrine and norepinephrine to β2-adrenergic receptors with high selectivity. In vivo studies have shown that ICI 118,551 reduces airway hyperresponsiveness in animal models of asthma and 1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene. The compound has also been shown to decrease heart rate and contractility in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
The use of ICI 118,551 in lab experiments has several advantages. The compound is highly selective for β2-adrenergic receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. In addition, ICI 118,551 has a well-established synthesis method and is commercially available, making it easily accessible for researchers.
However, there are also limitations to the use of ICI 118,551 in lab experiments. The compound has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain experimental settings. In addition, the use of ICI 118,551 in animal models may not accurately reflect the effects of the compound in humans, as species-specific differences in β2-adrenergic receptor expression and function may exist.
Zukünftige Richtungen
There are several future directions for the use of ICI 118,551 in scientific research. One area of interest is the potential use of the compound in the treatment of obesity and type 2 diabetes. Studies have shown that β2-adrenergic receptors play a role in regulating glucose metabolism and thermogenesis, and ICI 118,551 may have therapeutic potential in these conditions.
Another area of interest is the development of novel β2-adrenergic receptor antagonists with improved pharmacokinetic properties. The short half-life and rapid metabolism of ICI 118,551 may limit its effectiveness in certain experimental settings, and the development of compounds with longer half-lives and improved bioavailability may be beneficial.
Conclusion:
ICI 118,551 is a selective β2-adrenergic receptor antagonist that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential applications in the treatment of various diseases, including asthma, 1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene, and heart failure. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of ICI 118,551 have been discussed in this paper. The compound has shown promise in various experimental settings, and further research is needed to fully elucidate its potential therapeutic applications.
Synthesemethoden
The synthesis of ICI 118,551 involves the reaction of 1-methoxy-2-(3-chloropropoxy)benzene with 4-nitrophenol in the presence of a base such as sodium hydroxide. The resulting compound is then purified through a series of chromatographic techniques, including column chromatography and preparative HPLC. The final product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Wissenschaftliche Forschungsanwendungen
ICI 118,551 has been widely used in scientific research for its selective inhibition of β2-adrenergic receptors. The compound has been studied for its potential applications in the treatment of asthma, 1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene, and heart failure. In addition, ICI 118,551 has been used in studies investigating the role of β2-adrenergic receptors in the regulation of insulin secretion, glucose metabolism, and thermogenesis.
Eigenschaften
IUPAC Name |
1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-15-5-2-3-6-16(15)22-12-4-11-21-14-9-7-13(8-10-14)17(18)19/h2-3,5-10H,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZUJAPHXTUSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5617978 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.